3-(3,4-Dibromo-2-fluorophenyl)acrylic acid
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Overview
Description
3,4-Dibromo-2-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine atoms at the 3rd and 4th positions and a fluorine atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the bromination of 2-fluorocinnamic acid using bromine in the presence of a catalyst or under specific reaction conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-2-fluorocinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form different derivatives or reduced to form alcohols.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Bromine and Fluorine Sources: For substitution reactions, bromine and fluorine sources such as bromine gas or fluorinating agents are commonly used.
Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of new bonds.
Solvents: Organic solvents like dichloromethane or acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aromatic compound with a different substitution pattern on the ring .
Scientific Research Applications
3,4-Dibromo-2-fluorocinnamic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorocinnamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in studying molecular interactions and pathways .
Comparison with Similar Compounds
3,4-Dibromocinnamic acid: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluorocinnamic acid:
3,4-Difluorocinnamic acid: Substituted with fluorine atoms instead of bromine, resulting in different reactivity patterns.
Uniqueness: The combination of these substituents provides a distinct set of properties that can be leveraged in various research and industrial contexts .
Properties
Molecular Formula |
C9H5Br2FO2 |
---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(3,4-dibromo-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1-4H,(H,13,14)/b4-2+ |
InChI Key |
GVIQUTOCKQODGJ-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)F)Br)Br |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)F)Br)Br |
Origin of Product |
United States |
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